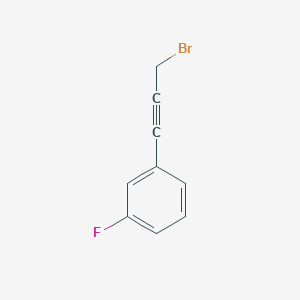

1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene

Description

1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene is a fluorinated aromatic compound featuring a propargyl bromide substituent (-C≡C-CH₂Br) at the meta position of the benzene ring. Based on related compounds (e.g., 1-(3-Bromoprop-1-ynyl)-4-methylbenzene in ), the molecular formula can be inferred as C₉H₆BrF with a molecular weight of ~209.08 g/mol (adjusting for fluorine substitution). Propargyl bromides are typically reactive intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor synthesis .

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWSDPGZBNWOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273387 | |

| Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020153-64-3 | |

| Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020153-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene can be synthesized through various methods. One common approach involves the reaction of 3-fluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with alkynes or alkenes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions often require the presence of a base and an organic solvent.

Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine are typically used in Sonogashira coupling reactions.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Coupling Reactions: Products include various alkynes and alkenes with extended carbon chains.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Complex Molecules

1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including: -

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry due to its ability to act as an intermediate in the synthesis of biologically active molecules. For instance:- Antiproliferative agents : Research indicates that derivatives of this compound can be synthesized to yield compounds with significant antiproliferative activity against cancer cell lines .

- Fluorinated compounds : The presence of fluorine enhances the metabolic stability and bioavailability of pharmaceutical agents, making this compound a candidate for further exploration in drug design .

-

Material Science

The compound's unique properties make it suitable for applications in material science:

Case Study 1: Synthesis of Antiproliferative Agents

A study demonstrated the synthesis of a series of pyrrolobenzimidazolone derivatives using this compound as a key intermediate. These compounds exhibited potent activity against various cancer cell lines, highlighting the compound's utility in developing new anticancer therapies .

Case Study 2: Fluorinated Polymers

Research focused on the incorporation of this compound into polycarbonate matrices. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers, indicating potential applications in high-performance materials for electronics and aerospace industries .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Pharmaceutical Industry | Intermediate for antiproliferative agents | Potential cancer treatment |

| Material Science | Polymer modification and fluorescent materials | Enhanced properties |

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The bromine atom and the alkyne group provide reactive sites for nucleophilic substitution and coupling reactions, respectively . These reactions enable the formation of diverse chemical structures with potential biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Position Effects :

- The meta-fluoro substitution in the target compound may enhance electronic effects compared to ortho- or para-substituted analogs, influencing reactivity in cross-coupling reactions .

- Propargyl vs. Propyl Chains : Propargyl bromides (e.g., in ) exhibit higher reactivity in alkyne-based couplings compared to saturated propyl chains (), though they face stability challenges, as seen in discontinued commercial availability .

Synthetic Utility :

- Propargyl bromides are critical in Fischer indolization () and palladium-catalyzed couplings (). For example, 1-(2-Bromo-ethyl)-3-fluoro-benzene () is used to synthesize piperazine derivatives under reflux conditions .

- Fluorinated analogs (e.g., 1-(2,2-dibromo-vinyl)-3-fluoro-benzene in ) are precursors to COX-2 inhibitors, highlighting the pharmacological relevance of fluorinated aromatic systems .

Safety and Handling :

- Bromoalkyl benzenes (e.g., 3-Bromo-1-phenylpropane in ) require precautions due to reproductive toxicity risks (WARNING: P65) . Similar handling protocols likely apply to the target compound.

Biological Activity

1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications in drug discovery, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a bromopropynyl group attached to a fluorobenzene ring, which may influence its reactivity and interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation, particularly in breast and ovarian cancer models due to their interaction with DNA repair mechanisms .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as DNA polymerase theta (Polθ), which is crucial for DNA repair in tumor cells .

The synthesis of this compound typically involves the coupling of a bromopropynyl moiety with a fluorobenzene derivative. The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

- Covalent Binding : Similar compounds have been shown to form covalent bonds with target proteins, altering their function .

- Regulatory Pathways : The compound may influence signaling pathways associated with cell survival and proliferation, particularly in cancer cells .

Anticancer Studies

A study identified that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, an analog demonstrated an IC50 value of approximately 11 μM against Polθ, indicating potent inhibition .

Enzyme Interaction

Research has shown that the compound can inhibit Polθ effectively by binding to sites distinct from the nucleotide binding site, suggesting a novel mechanism of action that could be exploited for therapeutic purposes .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | DNA Polymerase Theta (Polθ) | 11 μM | Significant inhibition observed in vitro |

| Enzyme Inhibition | Various Cancer Targets | Varies | Potential for selective targeting |

| Cell Proliferation | Breast Cancer Cells | >90% inhibition | Dose-dependent effects noted |

Q & A

Q. What are the recommended laboratory methods for synthesizing 1-(3-Bromoprop-1-ynyl)-3-fluoro-benzene?

The synthesis typically involves coupling reactions, such as Sonogashira coupling, between 3-fluoro-bromobenzene derivatives and propargyl bromide. For example, brominated aromatic intermediates can be generated via electrophilic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) . Catalytic methods involving palladium or copper may facilitate the introduction of the propargyl group, ensuring regioselectivity and minimizing side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers characterize the molecular structure of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the propargyl group (e.g., signals at δ ~2.5 ppm for terminal alkynyl protons) and fluorine substituents (¹⁹F NMR) .

- Mass Spectrometry (GC-MS/HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles, particularly the sp-hybridized carbon in the propargyl group . Cross-referencing with databases like PubChem ensures consistency in spectral data .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) due to the compound’s reactivity (bromine and fluorine moieties).

- Work in a fume hood to avoid inhalation; brominated compounds may release toxic fumes upon decomposition .

- Store in inert conditions (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of bromo-fluoro aromatic compounds in cross-coupling reactions?

The electron-withdrawing fluorine atom at the meta position deactivates the benzene ring, directing electrophilic attacks to specific positions. This enhances the stability of transition metals (e.g., Pd) during coupling reactions. Computational studies (DFT) can predict regioselectivity, while experimental validation via Hammett plots quantifies substituent effects . For example, fluorine’s -I effect increases the electrophilicity of the propargyl group, accelerating nucleophilic substitutions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Triangulation : Combine DFT calculations, kinetic studies, and spectroscopic monitoring to identify discrepancies (e.g., unexpected byproducts due to solvent effects) .

- Parameter Optimization : Adjust computational models (e.g., solvent correction in Gaussian) to better align with experimental conditions .

- Mechanistic Probes : Use isotopically labeled compounds (e.g., ¹⁸O) to trace reaction pathways and validate intermediates .

Q. How does this compound serve as an intermediate in synthesizing complex organic molecules?

- Building Block : The propargyl group enables click chemistry (e.g., Huisgen cycloaddition) to construct heterocycles or dendrimers .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl structures, useful in materials science .

- Fluorine Tagging : The meta-fluoro substituent aids in PET tracer development for imaging studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.